molecular formula C8H14ClN5 B034962 Atrazine-ring-UL-14C CAS No. 102029-43-6

Atrazine-ring-UL-14C

Cat. No.: B034962
CAS No.: 102029-43-6
M. Wt: 221.66 g/mol
InChI Key: MXWJVTOOROXGIU-NTDPGYSYSA-N
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Description

Atrazine-ring-UL-14C is a radioisotope-labeled form of the herbicide atrazine, where one of the carbon atoms in the atrazine ring structure is replaced with a radioactive isotope of carbon, typically carbon-14. Atrazine itself is a selective triazine herbicide widely used to control broadleaf and grassy weeds, primarily in corn crops. The radioisotope labeling allows researchers to track the movement and transformation of atrazine in the environment using scintillation counting techniques .

Preparation Methods

The synthesis of Atrazine-ring-UL-14C involves the incorporation of carbon-14 into the atrazine molecule. The general synthetic route includes the following steps:

    Synthesis of labeled cyanuric chloride: The starting material, cyanuric chloride, is labeled with carbon-14.

    Substitution reactions: The labeled cyanuric chloride undergoes substitution reactions with ethylamine and isopropylamine to form the labeled atrazine.

Industrial production methods for atrazine typically involve large-scale chemical synthesis using similar substitution reactions but without the radioactive labeling. The reaction conditions include controlled temperatures and the use of solvents to facilitate the reactions .

Chemical Reactions Analysis

Atrazine-ring-UL-14C undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, atrazine can hydrolyze to form hydroxyatrazine.

    Oxidation: Atrazine can be oxidized to form deethylatrazine and deisopropylatrazine.

    Substitution: Atrazine can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include water, oxygen, and nucleophiles such as hydroxide ions. The major products formed from these reactions include hydroxyatrazine, deethylatrazine, and deisopropylatrazine .

Scientific Research Applications

Atrazine-ring-UL-14C is a valuable tool in environmental science research for studying:

Mechanism of Action

Atrazine exerts its herbicidal effects by inhibiting photosystem II, a crucial component of the photosynthetic electron transport chain in plants. This inhibition blocks electron transport, causing oxidative stress and ultimately leading to plant death. The molecular targets of atrazine include the D1 protein in the photosystem II complex .

Comparison with Similar Compounds

Atrazine-ring-UL-14C is unique due to its radioisotope labeling, which allows for detailed environmental tracking. Similar compounds include:

These compounds share similar chemical structures and mechanisms of action but differ in their specific applications and environmental behaviors.

Properties

IUPAC Name

6-chloro-4-N-ethyl-2-N-propan-2-yl-(2,4,6-14C3)1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i6+2,7+2,8+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWJVTOOROXGIU-NTDPGYSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[14C]1=N[14C](=N[14C](=N1)Cl)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80486782
Record name Atrazine-ring-UL-14C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102029-43-6
Record name Atrazine-ring-UL-14C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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